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Compound of Interest

1-(2-Hydroxy-4-
Compound Name: _
(trifluoromethyl)phenyl)ethanone

Cat. No.: B1602083

An In-depth Technical Guide to 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone for
Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, also known as 2'-Hydroxy-4'-
(trifluoromethyl)acetophenone, is an aromatic ketone of significant interest in synthetic organic
and medicinal chemistry. Its structure is characterized by a phenyl ring substituted with a
hydroxyl group, an acetyl group, and a trifluoromethyl group. This unique combination of
functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the
synthesis of a wide range of more complex molecules, including pharmaceuticals and
agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group, combined
with the directing effects of the hydroxyl and acetyl groups, makes this compound a versatile
building block for creating novel chemical entities.

The hydroxyl and carbonyl groups of 2-hydroxyacetophenones can form a strong
intramolecular hydrogen bond, which influences their stability and reactivity in comparison to
their meta and para isomers[1]. This guide provides a comprehensive overview of the
physicochemical properties, spectroscopic data, synthesis, reactivity, and potential applications
of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, serving as a technical resource for
professionals in research and development.
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Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Hydroxy-4-
(trifluoromethyl)phenyl)ethanone is presented in the table below. These properties are
crucial for its handling, storage, and application in various chemical reactions.

Property Value Reference
CAS Number 228572-69-8 [2]
Molecular Formula CoH7F302 [2][3]
Molecular Weight 204.15 g/mol [2][3]

Yellow oil or Liquid or Solid or
Appearance o [2]
Semi-solid or lump

Purity 97%

XLogP3-AA 2.7 [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor

C:;untg p > 3]
Rotatable Bond Count 1 [3]
Topological Polar Surface Area  37.3 A2 [3]
Storage Temperature 2-8°C, sealed in dry conditions

Spectroscopic Data

The structural elucidation of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is supported
by various spectroscopic techniques.

'H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, methyl, and
hydroxyl protons.
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e 1H NMR (400 MHz, CDCls): & 12.29 (s, 1H, -OH), 7.86 (d, J = 8.3 Hz, 1H, Ar-H), 7.25 (s, 1H,
Ar-H), 7.15 (d, J = 9.9 Hz, 1H, Ar-H), 2.69 (s, 3H, -CH3)[2].

3C NMR Spectroscopy

While specific 3C NMR data for this exact compound is not readily available in the provided
search results, data for the related compound 1-(4-(trifluoromethyl)phenyl)ethanone can be
used for estimation. The spectrum would be expected to show signals for the carbonyl carbon,
the trifluoromethyl carbon (with characteristic C-F coupling), and the aromatic carbons.

F NMR Spectroscopy

The °F NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing
compounds. For a similar compound, 1-(4-(trifluoromethyl)phenyl)ethanone, a singlet is
observed at 6 -63.23 ppm[4]. A similar singlet would be expected for 1-(2-Hydroxy-4-
(trifluoromethyl)phenyl)ethanone.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for its functional groups:

O-H stretch: A broad band in the region of 3400-3100 cm™1, indicative of the phenolic
hydroxyl group, likely broadened due to intramolecular hydrogen bonding.

e C=0 stretch: A strong absorption band around 1650-1630 cm™~1, characteristic of an aryl
ketone conjugated to the aromatic ring and involved in intramolecular hydrogen bonding.

o C-F stretches: Strong, sharp absorption bands in the region of 1350-1100 cm~1.
o Aromatic C=C stretches: Multiple bands in the 1600-1450 cm~1 region.

e Aromatic C-H stretches: Signals above 3000 cm—1.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M*) would be expected at m/z 204.15. Common
fragmentation patterns for hydroxyacetophenones include the loss of the methyl group (M-15)
and the acetyl group (M-43).
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Synthesis and Purification
Synthesis Methods

One common method for the synthesis of hydroxyaryl ketones is the Fries rearrangement,
which involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid
catalyst[5][6][7][8]. For 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, this would involve
the rearrangement of 3-(trifluoromethyl)phenyl acetate. The reaction is ortho and para
selective, and the ratio of the products can be influenced by reaction conditions such as
temperature and solvent[6]. Low temperatures generally favor the para product, while higher
temperatures favor the ortho product[6].

Another reported synthesis involves the reaction of (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene
with acetylacetone in the presence of sodium hydride[2].

Experimental Protocol: Synthesis via Annulation
Reaction

The following protocol is based on a reported synthesis of 1-(2-Hydroxy-4-
(trifluoromethyl)phenyl)ethanone[2].

Materials:

(E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (4-ethoxy-1,1,1-trifluoro-3-buten-2-one)

e 2,4-pentanedione (acetylacetone)

e Sodium hydride (NaH)

o Tetrahydrofuran (THF), anhydrous

e 1N Hydrochloric acid (HCI)

o Ethyl acetate (EtOAC)

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)
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Procedure:

e To a suspension of NaH (2.38 g, 59.4 mmol) in THF (120 mL) at 0°C, add 4-ethoxy-1,1,1-
trifluoro-3-buten-2-one (5 g, 29.7 mmol) and 2,4-pentanedione (3.05 mL, 29.7 mmol)
sequentially.

o Reflux the reaction mixture for 4 hours.
 After cooling, partition the mixture with 1N HCI and EtOAc.
o Separate the organic layer, wash with brine, and dry over NazSOa.

o Concentrate the organic layer under reduced pressure to obtain a red oil.

Purification

The crude product can be purified by flash column chromatography on silica gel, eluting with a
gradient of 0% to 10% ethyl acetate in hexane to afford 1-(2-hydroxy-4-
(trifluoromethyl)phenyl)ethanone as a yellow oil[2].

Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of 1-(2-Hydroxy-4-
(trifluoromethyl)phenyl)ethanone.

Reactivity and Potential Applications

Reactivity

The chemical behavior of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is dictated by its
three functional groups:

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide.
It can undergo O-alkylation and O-acylation to form ethers and esters, respectively.

o Ketone Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol. It can
also participate in condensation reactions, such as the Claisen-Schmidt condensation with
aldehydes to form chalcones, which are precursors to flavonoids[9].

o Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the
hydroxyl group (an ortho, para-director) and deactivated by the acetyl and trifluoromethyl
groups (meta-directors). The overall substitution pattern will be a result of the combined
electronic effects of these groups.

o Trifluoromethyl Group: This group is generally unreactive but strongly influences the
electronic properties of the aromatic ring, enhancing the acidity of the phenolic proton and
affecting the regioselectivity of ring substitution reactions.

Potential Applications

Hydroxyacetophenones are important intermediates in the synthesis of pharmaceuticals and
other biologically active compounds[1][7]. The trifluoromethyl group is a common motif in many
modern drugs due to its ability to improve metabolic stability, lipophilicity, and binding affinity.
Therefore, 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone is a promising starting material
for the development of novel therapeutic agents. For instance, a related compound, 1-(2-
Hydroxy-4-(trifluoromethoxy)phenyl)ethanone, has been investigated for its potential anti-
inflammatory, antimicrobial, and antioxidant properties[10].

Safety Information

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1602083?utm_src=pdf-body
https://www.benchchem.com/product/b1602083?utm_src=pdf-body
https://www.benchchem.com/product/b1602083?utm_src=pdf-body
https://www.researchgate.net/publication/244277832_Liquid_phase_reaction_of_2'-hydroxyacetophenone_and_benzaldehyde_over_ZSM-5_catalysts
https://www.jpub.org/journal-admin/uploads/articles/cris434.pdf
https://www.merckmillipore.com/NI/es/technical-documents/technical-article/chemistry-and-synthesis/organic-reaction-toolbox/fries-rearrangement
https://www.benchchem.com/product/b1602083?utm_src=pdf-body
https://www.smolecule.com/products/s8502987
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

It is important to handle 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone with appropriate
safety precautions in a laboratory setting.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

» Signal Word: Warning.
e Pictograms: GHSO07 (Exclamation mark).

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information
before handling this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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